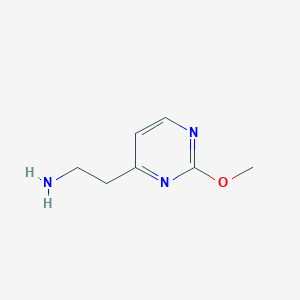

2-(2-methoxypyrimidin-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypyrimidin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-11-7-9-5-3-6(10-7)2-4-8/h3,5H,2,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRJZLNYLPRMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound, 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. While direct experimental data for this specific molecule is not yet widely available, this document serves as a predictive guide and a practical manual for its empirical determination. We will delve into the theoretical basis and provide field-proven, step-by-step protocols for the determination of its lipophilicity (LogP), acidity constant (pKa), and aqueous solubility. These parameters are critical in the early stages of drug discovery and development, influencing a compound's pharmacokinetic and pharmacodynamic profile. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, supported by authoritative references.

Introduction and Molecular Structure

2-(2-methoxypyrimidin-4-yl)ethan-1-amine is a heterocyclic amine containing a pyrimidine core, a methoxy group, and an ethylamine side chain. The presence of the pyrimidine ring, a common scaffold in medicinal chemistry, suggests potential biological activity.[1] The amine and methoxy functionalities, along with the nitrogen atoms in the pyrimidine ring, are expected to significantly influence its physicochemical properties, such as solubility and receptor-binding capabilities. Understanding these properties is paramount for predicting its behavior in biological systems.

Molecular Structure:

Caption: Chemical structure of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Drug Development |

| IUPAC Name | 2-(2-methoxypyrimidin-4-yl)ethan-1-amine | Standardized nomenclature for unambiguous identification. |

| CAS Number | Not yet assigned | Unique identifier for chemical substances. |

| Molecular Formula | C7H11N3O | Determines the elemental composition and molecular weight. |

| Molecular Weight | 153.18 g/mol | Influences diffusion, bioavailability, and formulation. |

| Predicted LogP | ~0.5 - 1.5 | Indicates lipophilicity, affecting membrane permeability and absorption. |

| Predicted pKa | ~9.0 - 10.0 (amine) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| Predicted Aqueous Solubility | Moderately Soluble | Affects dissolution, absorption, and formulation options. |

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which governs its absorption, distribution, metabolism, and excretion (ADME) profile.[2] While numerous in silico prediction tools exist, experimental determination remains the gold standard for accuracy.[3]

Causality Behind Experimental Choice: HPLC-Based LogP Determination

The traditional shake-flask method for LogP determination can be time-consuming and requires significant amounts of pure compound.[4] For early-stage drug discovery where compound availability may be limited and throughput is crucial, a reverse-phase high-performance liquid chromatography (RP-HPLC) based method offers a robust and resource-sparing alternative.[3][5] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Experimental Protocol: HPLC-Based LogP Determination

This protocol is adapted from established methods for high-throughput LogP estimation.[2][3]

Objective: To determine the LogP of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine by correlating its HPLC retention time with that of known standards.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

A set of 5-7 standard compounds with well-established LogP values.

-

Test compound: 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

-

Volumetric flasks, pipettes, and vials.

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solutions with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient would be from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

-

-

Data Acquisition and Analysis:

-

Inject each standard and the test compound in triplicate.

-

Record the retention time (t_R) for each compound.

-

Calculate the logarithm of the retention factor (log k') for each compound using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.

-

Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.

-

Caption: Workflow for HPLC-based LogP determination.

Acidity/Basicity (pKa) Determination

The ionization constant (pKa) is a fundamental parameter that dictates the charge state of a molecule at a given pH.[6] For 2-(2-methoxypyrimidin-4-yl)ethan-1-amine, the primary amine group is the most basic center. Its pKa will determine the extent of protonation at physiological pH, which is crucial for solubility, membrane permeability, and interaction with biological targets.

Causality Behind Experimental Choice: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used, sensitive, and relatively simple method for pKa determination.[7][8] It is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[6] This method requires only a small amount of the compound, making it ideal for early-stage research.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol is based on the principles of spectrophotometric titration.[7][9]

Objective: To determine the pKa of the primary amine in 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

pH meter.

-

A series of buffer solutions with known pH values spanning a range of approximately 4 pH units around the expected pKa (e.g., pH 7 to 11).

-

Stock solution of the test compound in a suitable solvent (e.g., water or methanol).

-

Quartz cuvettes.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL.

-

Prepare a series of buffer solutions with constant ionic strength.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant volume of the test compound stock solution to a cuvette to achieve a final concentration that gives an absorbance reading in the optimal range (0.2 - 1.0 AU).

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer solution.

-

Also, record the spectrum of the compound in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (AH+).

-

Record the spectrum in a strongly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the neutral species (A).

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the following equation: pKa = pH + log((A - A_A) / (A_AH+ - A)) where A is the absorbance at a given pH, A_A is the absorbance of the neutral species, and A_AH+ is the absorbance of the protonated species.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[10][11] Poor solubility can lead to incomplete absorption and low efficacy.[12] It is important to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility, which represents the true equilibrium solubility, is the more relevant parameter for lead optimization and formulation development.[13]

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[10][13] While it can be more time-consuming than high-throughput kinetic methods, its accuracy is essential for making informed decisions in drug development.[14]

Experimental Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method

This protocol is a standard procedure for determining equilibrium solubility.[11][12]

Objective: To determine the thermodynamic aqueous solubility of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

Materials:

-

An excess amount of the solid test compound.

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Vials with screw caps.

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm).

-

Analytical method for quantification (e.g., HPLC-UV or LC-MS).

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the test compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the test compound in the supernatant by using the calibration curve. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The physicochemical properties of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine are fundamental to its potential as a therapeutic agent. This guide has provided a robust framework for the experimental determination of its lipophilicity, acidity constant, and aqueous solubility. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to inform the progression of this compound through the drug discovery and development pipeline. The provided methodologies are designed to ensure scientific integrity and provide a solid foundation for further preclinical and clinical investigations.

References

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Vallés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1005-1009. [Link]

-

LibreTexts Chemistry. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Carbajal, D., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 979-990. [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

- U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

-

Völgyi, G., et al. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-17. [Link]

-

PubChem. (n.d.). 2-Methoxypyridin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

-

American Chemical Society Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(15), 10393–10400. [Link]

-

ResearchGate. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 37-45. [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Frontiers in Chemistry, 10, 989393. [Link]

-

PubMed. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1-15. [Link]

-

National Center for Biotechnology Information. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1-15. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2799. [Link]

-

ResearchGate. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

-

ResearchGate. (2017). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (S)-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(36), 24458-24472. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. ishigirl.tripod.com [ishigirl.tripod.com]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

- 13. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

Technical Guide: 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine Scaffolds

Design, Synthesis, and Structural Optimization in Drug Discovery

Executive Summary

The 2-(2-methoxypyrimidin-4-yl)ethan-1-amine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for histamine and a precursor to fused bicyclic systems (e.g., 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines). Its value lies in the 2-methoxy substituent , which functions as a "convertible handle"—acting as a hydrogen bond acceptor in its native state while offering synthetic versatility to be hydrolyzed to a pyrimidone (donor-acceptor motif) or displaced via

This guide details the structural logic, validated synthetic protocols, and analog design strategies for this scaffold, targeting applications in Histamine H4 antagonism and Kinase inhibition (e.g., CDK2, JAK) .

Part 1: Structural Analysis & Pharmacophore Mapping

Bioisosterism and Chemical Space

The title molecule is a pyrimidine analog of histamine where the imidazole ring is replaced by a pyrimidine, and the ethylamine chain is retained.

| Feature | Histamine (Native Ligand) | 2-Methoxypyrimidine Analog | Medicinal Benefit |

| Ring System | Imidazole (Electron-rich, Tautomeric) | Pyrimidine (Electron-deficient, Non-tautomeric) | Improved metabolic stability; reduced CYP450 inhibition. |

| H-Bonding | Donor/Acceptor (NH/N) | Acceptor only (N1, N3, OMe) | More defined binding mode; 2-OMe locks conformation via dipole. |

| pKa (Amine) | ~9.4 (Primary amine) | ~9.0 - 9.2 (Primary amine) | Similar cation-pi interaction potential at physiological pH. |

| Lipophilicity | Low (Polar) | Moderate | 2-OMe increases LogP, improving membrane permeability. |

The "Warhead" Strategy

The 2-methoxy group is not merely a substituent; it is a reactive anchor .

-

Metabolic Stability: The methoxy group blocks the metabolically vulnerable 2-position from oxidation.

-

Displacement Potential: In late-stage functionalization, the methoxy group can be displaced by secondary amines (using high heat or acid catalysis) to generate 2-aminopyrimidines , a classic kinase hinge-binding motif.

Part 2: Analog Design Strategy (SAR)

To optimize this scaffold, researchers should explore three vectors of modification.

Vector A: Linker Rigidification

The flexible ethyl chain often results in an entropic penalty upon binding.

-

Strategy: Cyclization.

-

Execution: Reacting the primary amine with the C5-position (if halogenated) or using a Mannich-type condensation to form 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine .

Vector B: The 2-Position Switch

-

Analog Set 1 (H-Bond Acceptor): Retain -OMe. Good for GPCRs requiring hydrophobic pockets.

-

Analog Set 2 (H-Bond Donor/Acceptor): Hydrolysis to -OH (Tautomerizes to Pyrimidone). Mimics guanine/uracil.

-

Analog Set 3 (Basic/Cationic): Displacement with -NH-R. Critical for Kinase affinity (Hinge binder).

Vector C: C5-Substitution

The C5 position is the "exit vector" for solubilizing groups or hydrophobic tails to reach deep pockets.

Part 3: Synthetic Workflows & Visualization

The synthesis of C-C linked pyrimidine ethylamines is non-trivial compared to N-linked analogs. The Sonogashira Coupling route is the industry standard for reliability and analog generation.

Diagram: Synthetic Pathway (Sonogashira Route)

Caption: Figure 1. Modular synthesis via Sonogashira coupling allows for linker substitution and scalable production.

Part 4: Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-(2-methoxypyrimidin-4-yl)ethyl)carbamate

Methodology: Sonogashira Coupling followed by Hydrogenation. Rationale: Direct alkylation of methyl-pyrimidines (using LDA) often leads to polymerization or bis-alkylation. The alkyne route ensures mono-substitution.

Step A: Sonogashira Coupling

-

Reagents:

-

4-Chloro-2-methoxypyrimidine (1.0 eq, 10 mmol)

-

N-Boc-propargylamine (1.2 eq, 12 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq)

-

Copper(I) iodide (0.02 eq)

-

Triethylamine (3.0 eq) in THF (anhydrous, 0.2 M).

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with the pyrimidine, Pd-catalyst, and CuI under Argon.

-

Add degassed THF and Triethylamine.

-

Add N-Boc-propargylamine dropwise at room temperature.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (alkyne) will be fluorescent under UV.

-

Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate filtrate. Purify via silica flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Step B: Hydrogenation (Reduction of Alkyne)

-

Reagents:

-

Alkyne intermediate from Step A.

-

10% Pd/C (10 wt% loading).

-

Methanol (0.1 M concentration).

-

Hydrogen gas (Balloon pressure, ~1 atm).

-

-

Procedure:

-

Dissolve the alkyne in MeOH. Flush the vessel with Nitrogen.

-

Add Pd/C carefully (pyrophoric risk).

-

Purge with Hydrogen gas (x3) and stir vigorously under H2 balloon for 16 hours.

-

Critical Check: Monitor by LCMS. Ensure the double bond is fully reduced (Mass M+2+2).

-

Workup: Filter through Celite. Concentrate to yield the N-Boc protected ethylamine.

-

Step C: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Procedure: Stir at RT for 1 hour. Concentrate to dryness. The resulting solid is the hydrochloride or trifluoroacetate salt of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine .

Part 5: Biological Applications & Reference Data[1][2]

Target Profile: Histamine H4 Receptor

This scaffold is a validated antagonist pharmacophore.[1] The pyrimidine nitrogen accepts a H-bond from Asp94 (in H4R), while the ethylamine mimics the endogenous histamine chain.

| Compound Class | Activity (Ki) | Mechanism | Reference |

| 2-Aminopyrimidines | < 20 nM | H4 Antagonist | [1, 2] |

| Fused Thienopyrimidines | < 100 nM | Dual H1/H4 | [3] |

| 2-Methoxypyrimidines | ~ 50-200 nM | Partial Agonist/Antagonist | [1] |

Target Profile: Kinase Inhibition (CDK/JAK)

When the 2-methoxy group is displaced by an aniline (e.g., 3-aminopyridine), the scaffold becomes a potent ATP-competitive inhibitor.

-

Mechanism: The pyrimidine N1 and the aniline NH form a bidentate H-bond with the kinase hinge region (e.g., Leu83 in CDK2).

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: Figure 2. Strategic modification points for evolving the scaffold into high-affinity drugs.

References

-

Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists. Source: Journal of Medicinal Chemistry (2010). Context: Establishes the pyrimidine-ethylamine motif as a core antagonist scaffold. Link:[Link]

-

Structure-Activity Studies on a Series of 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands. Source: Journal of Medicinal Chemistry (2008). Context: Details the SAR of the 2-position and the necessity of the ethylamine chain. Link:[Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry (2019).[2] Context: Illustrates the fusion of the ethylamine side chain to form bicyclic systems. Link:[Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. Source: RSC Advances (2021). Context: Demonstrates the conversion of the methoxy/amine scaffold into kinase inhibitors. Link:[Link]

-

Recent Advances in Pyrimidine-Based Drugs. Source: Molecules (2021).[3] Context: General review of pyrimidine synthesis and bioisosterism. Link:[Link]

Sources

- 1. A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: comparison of hERG binding and target residence time with PF-3893787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

Navigating the Acquisition of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine: A Technical Guide for Researchers

Executive Summary

This technical guide addresses the commercial availability and procurement strategy for the novel chemical intermediate, 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. Direct, off-the-shelf commercial availability of this compound is virtually nonexistent, positioning it as a specialized, non-catalog item. For researchers, scientists, and drug development professionals, acquiring this molecule necessitates a custom synthesis approach. This document provides a comprehensive overview of the compound's identity, the landscape of custom synthesis providers, a plausible synthetic strategy based on established pyrimidine chemistry, and key considerations for analytical characterization and quality control. Our objective is to equip research teams with the necessary information to confidently commission the synthesis of this critical building block for their discovery programs.

Chemical Identity and Properties

To initiate any synthesis or procurement project, a clear definition of the target molecule is paramount.

-

Compound Name: 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

-

Synonyms: 4-(2-Aminoethyl)-2-methoxypyrimidine

-

Molecular Formula: C₇H₁₁N₃O

-

Molecular Weight: 153.18 g/mol

-

CAS Number: Not assigned, indicative of its status as a novel or rare research chemical.

-

Structure:

Note: The image is a representative structure. An exact CAS number has not been publicly assigned.

Commercial Availability Landscape: A Custom Synthesis Imperative

An exhaustive search of major chemical supplier catalogs reveals that 2-(2-methoxypyrimidin-4-yl)ethan-1-amine is not a stock item. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, leading to a vast chemical space of derivatives, but this specific substitution pattern is not commonly pre-made.[1] Therefore, procurement must be approached through a custom synthesis campaign.

The decision to pursue custom synthesis involves evaluating internal resources versus outsourcing to a specialized Contract Research Organization (CRO) or custom synthesis provider. The following diagram illustrates a typical decision-making workflow.

Caption: Decision workflow for acquiring the target compound.

Leading Custom Synthesis Providers

Numerous companies specialize in the synthesis of novel building blocks for the life sciences industry.[2][3] When requesting a quote, it is crucial to provide the chemical structure, desired quantity, required purity (e.g., >95%), and any specific analytical data needed (e.g., ¹H NMR, LC-MS, etc.).

| Provider | Specialization | Key Services |

| Enamine | Building blocks for drug discovery, screening libraries | Custom synthesis, large stock of unique reagents, pre-plated building block sets.[4] |

| Chemspace | Marketplace connecting multiple suppliers | Access to billions of building blocks, custom synthesis sourcing.[5] |

| BLDpharm | Research chemicals and intermediates | Custom synthesis, scale-up manufacturing, catalog of over 600,000 products.[6] |

| WuXi AppTec | Integrated drug discovery and development services | Custom synthesis, process chemistry, large-scale manufacturing.[2] |

| ChemScene | Bioactive small molecules and building blocks | Custom synthesis, process optimization, commercial production.[3][7] |

Synthesis and Manufacturing Insights

While a validated protocol for this specific molecule is not published, a plausible synthetic route can be designed based on established pyrimidine chemistry. Pyrimidines are typically synthesized by the cyclization of β-dicarbonyl compounds with N-C-N containing molecules (e.g., urea, guanidine).[8] For this specific target, a strategy involving the sequential functionalization of a pre-formed pyrimidine ring is most logical.

A common and versatile starting material is 2,4-dichloropyrimidine, which allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. The chloride at the C4 position is generally more reactive than the one at C2.[1]

Proposed Retrosynthetic Analysis

A plausible disconnection approach would be to introduce the aminoethyl side chain last, via a precursor like a nitrile or a protected amine equivalent. The methoxy group can be installed via nucleophilic substitution of a chloride.

Illustrative Forward Synthesis Protocol

The following workflow outlines a potential, non-optimized synthetic route.

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Selective Methoxylation: 2,4-Dichloropyrimidine is reacted with one equivalent of sodium methoxide (NaOMe) in methanol at a controlled temperature (e.g., 0 °C to room temperature). The greater reactivity of the C4 position should favor the formation of 4-chloro-2-methoxypyrimidine. This type of selective substitution is a standard procedure in pyrimidine chemistry.[]

-

Carbon-Carbon Bond Formation: The remaining chloride at the C4 position is then subjected to a cross-coupling reaction. A Sonogashira coupling with a protected acetylene equivalent, such as ethynyltrimethylsilane, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst is a viable strategy.

-

Side Chain Reduction: The resulting alkyne can be reduced to the corresponding alkane. This is typically a two-step process: first, removal of the silyl protecting group (e.g., with tetrabutylammonium fluoride - TBAF), followed by hydrogenation of the terminal alkyne to an ethyl group using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. An alternative would be the reduction of a nitrile group, which would require a different C-C coupling strategy.

-

Purification and Characterization: The final product must be purified, typically by column chromatography or crystallization. Rigorous analytical characterization is essential. This includes:

-

¹H and ¹³C NMR: To confirm the structure and absence of major impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC/LC-MS: To determine the purity of the final compound.

-

Applications in Research and Development

Pyrimidine-based structures are central to numerous drug discovery programs, particularly in oncology and immunology.[10][11] The 2-aminopyrimidine scaffold, for example, is a key pharmacophore in many kinase inhibitors. The title compound, 2-(2-methoxypyrimidin-4-yl)ethan-1-amine, serves as a valuable building block, providing a nucleophilic primary amine for further elaboration. This amine can be used to form amides, sulfonamides, or participate in reductive amination reactions to build larger, more complex molecules with potential biological activity. Its utility lies in its ability to introduce a flexible ethyl-amine linker attached to a methoxy-substituted pyrimidine core, a motif found in various biologically active molecules.

Safety, Handling, and Storage

As a novel chemical, detailed toxicological data is unavailable. Standard laboratory precautions for handling new chemical entities should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) is recommended.

Conclusion

2-(2-methoxypyrimidin-4-yl)ethan-1-amine is a specialized chemical intermediate that is not commercially available off-the-shelf. Its acquisition requires a strategic approach centered on custom synthesis. By partnering with a reputable custom synthesis provider and understanding the plausible synthetic routes, research organizations can reliably obtain this valuable building block. The synthetic methodologies are well-precedented in pyrimidine chemistry, making this a feasible, albeit non-trivial, synthetic target. Proper planning, clear communication with the synthesis partner, and rigorous analytical quality control are the cornerstones of successfully procuring this compound for advanced drug discovery and development programs.

References

-

Chemspace. Building blocks. [Link]

-

BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. [Link]

-

Oxford Academic. Synthesis of pyrimidines from dinitrogen and carbon. [Link]

-

PubMed. Preparation of Oligodeoxyribonucleotides Containing the pyrimidine(6-4)pyrimidone Photoproduct by Using a Dinucleotide Building Block. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

PMC. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. [Link]

-

Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]

-

European Patent Office. PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE - EP 0815086 B1. [Link]

- Google Patents. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.

- Google Patents. CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine.

-

Quickcompany. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]

-

PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

Sources

- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosolveit.de [biosolveit.de]

- 3. chemscene.com [chemscene.com]

- 4. Building Block Sets for Library Synthesis - Enamine [enamine.net]

- 5. Building blocks | Chemspace [chem-space.com]

- 6. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Strategic Utilization of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine in Kinase Inhibitor Design

Executive Summary

In the landscape of Type I and Type II kinase inhibitors, the "linker-head" strategy is pivotal for achieving selectivity and favorable ADME properties. 2-(2-methoxypyrimidin-4-yl)ethan-1-amine represents a high-value building block (BB) that combines a privileged heteroaromatic scaffold with a flexible ethylamine tether.

This guide details the chemical utility of this motif, providing validated protocols for its synthesis, incorporation into drug scaffolds, and subsequent biological evaluation.[1] The 2-methoxypyrimidine moiety serves a dual function: it acts as a metabolically stable surrogate for more labile rings and provides a specific hydrogen-bond acceptor profile that can exploit the solvent-exposed regions of the ATP-binding pocket.

Chemical Profile & Structural Logic

Compound Identity

-

IUPAC Name: 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

-

Molecular Formula: C₇H₁₁N₃O

-

Molecular Weight: 153.18 g/mol

-

Key Features:

-

Primary Amine: High nucleophilicity for amide coupling, reductive amination, or SₙAr reactions.

-

Ethyl Linker: Provides rotational freedom, allowing the pyrimidine head to adopt optimal orientation within the kinase specificity pocket.

-

2-Methoxy Group: Blocks the metabolically vulnerable C2 position (preventing oxidation by aldehyde oxidase) and modulates lipophilicity (LogP).

-

Structural Activity Relationship (SAR) Logic

The incorporation of this building block is often driven by the need to extend a core scaffold towards the solvent front or the ribose binding pocket.

-

H-Bond Acceptor: The pyrimidine nitrogens and the methoxy oxygen can serve as water-mediated H-bond acceptors.

-

pKa Modulation: The pyridine-like nitrogen of the pyrimidine ring has a lower pKa than pyridine, reducing the risk of hERG channel inhibition often associated with highly basic centers.

Preparation & Synthesis Protocols

While commercially available, in-house synthesis allows for isotopically labeled analogs or rapid scale-up. The most robust route utilizes a Cyanation-Reduction sequence starting from 4-methyl-2-methoxypyrimidine.

Visualization: Synthesis Workflow

Caption: Three-step synthetic pathway transforming the methyl precursor to the target ethylamine via radical bromination, cyanation, and reduction.[2][3]

Protocol A: Synthesis of the Building Block

Step 1: Radical Bromination

-

Dissolve 4-methyl-2-methoxypyrimidine (10 mmol) in anhydrous CCl₄ (50 mL).

-

Add N-bromosuccinimide (NBS, 10.5 mmol) and AIBN (0.5 mmol).

-

Reflux for 4 hours under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc).

-

Cool, filter off succinimide, and concentrate the filtrate to yield crude bromide.

Step 2: Cyanation

-

Dissolve the crude bromide in DMF (20 mL).

-

Add NaCN (12 mmol) cautiously (Caution: Toxic).

-

Stir at Room Temperature (RT) for 12 hours.

-

Quench with water, extract with EtOAc, and purify via silica gel chromatography to obtain the nitrile.

Step 3: Reduction to Amine

-

Dissolve the nitrile in dry THF.

-

Add Borane-THF complex (1M, 3 equiv) dropwise at 0°C.

-

Reflux for 3 hours.

-

Cool to 0°C, quench carefully with MeOH, then 1N HCl.

-

Reflux for 1 hour (to break boron complexes).

-

Basify with NaOH and extract with DCM.

-

Validation: Verify via ¹H NMR (Look for triplet at ~2.9 ppm and ~3.1 ppm for ethyl chain).

Application in Kinase Inhibitor Synthesis

The primary utility of this amine is coupling it to a core scaffold (e.g., a carboxyl-functionalized hinge binder).

Protocol B: General Amide Coupling (HATU Method)

Use this protocol to attach the building block to a carboxylic acid-containing core.

Reagents:

-

Carboxylic Acid Core (1.0 equiv)

-

2-(2-methoxypyrimidin-4-yl)ethan-1-amine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Procedure:

-

Activation: Dissolve the Carboxylic Acid Core in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU. Stir for 5 minutes to form the active ester.

-

Addition: Add the amine building block.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+153 mass shift minus water).

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation: Kinase Activity Assay

Once the inhibitor is synthesized, its potency must be validated. The ADP-Glo™ assay is the industry standard for this class of compounds due to its high sensitivity at low ATP conversion rates.

Protocol C: ADP-Glo™ Kinase Assay

Principle: Measures ADP formation (a product of the kinase reaction) by converting it to ATP, which is then quantified via luciferase/luciferin.

Materials:

-

Kinase Enzyme (e.g., EGFR, JAK, CDK)

-

Substrate (Peptide or Protein)

-

ATP (Ultrapure)

-

Test Compound (The synthesized inhibitor)

-

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Step-by-Step:

-

Preparation: Prepare 2.5x Kinase/Substrate mix and 2.5x ATP mix in Kinase Buffer.

-

Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO (Top concentration typically 10 µM).

-

Reaction Assembly (384-well plate):

-

Add 2 µL Compound.

-

Add 4 µL Kinase/Substrate mix.

-

Incubate 10 mins (RT) to allow inhibitor binding.

-

Add 4 µL ATP mix to start reaction.

-

-

Incubation: Incubate for 60 mins at RT.

-

ADP-Glo Reaction: Add 10 µL ADP-Glo™ Reagent. Incubate 40 mins (Depletes remaining ATP).

-

Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 mins (Converts ADP to ATP -> Light).

-

Read: Measure Luminescence on a plate reader.

-

Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using a 4-parameter logistic fit.

Data Presentation & Troubleshooting

Expected Physicochemical Properties

| Property | Value / Note | Relevance |

| LogP (Calc) | ~0.5 - 0.8 | Hydrophilic; good for lowering lipophilicity of greasy cores. |

| TPSA | ~65 Ų | Good membrane permeability range. |

| pKa (Amine) | ~9.5 | Protonated at physiological pH (improves solubility). |

| Metabolic Stability | High | 2-Methoxy group blocks oxidation at C2. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Amine salt formation | Ensure DIPEA is fresh and in excess (3-4 eq) to free the base. |

| Side Products in Synthesis | Over-bromination | Strictly control NBS equivalents (1.05 eq) and stop reaction immediately upon consumption of SM. |

| Poor Solubility in Assay | Aggregation | Add 0.01% Triton X-100 to the kinase buffer; ensure DMSO < 1%. |

References

-

Pyrimidine Scaffolds in Kinase Discovery

- Title: "The pyrimidine motif in kinase inhibitors: A review of the last decade."

- Source:Expert Opinion on Therapeutic P

-

Link:[Link]

-

Synthesis of Pyrimidine Building Blocks

- Title: "Scalable Synthesis of 2-Alkoxypyrimidines via Nucleophilic Arom

- Source:Organic Process Research & Development.

-

Link:[Link]

- Title: "ADP-Glo™ Kinase Assay Application Note.

-

Metabolic Stability of Methoxy-Pyrimidines

- Title: "Strategies to Address Aldehyde Oxidase-Medi

- Source:Journal of Medicinal Chemistry.

-

Link:[Link]

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

Scale-Up Synthesis Considerations for 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine Derivatives

Executive Summary

The 2-(pyrimidin-4-yl)ethan-1-amine scaffold is a critical pharmacophore in kinase inhibitors and GPCR modulators. While laboratory-scale synthesis often relies on palladium-catalyzed cross-couplings (e.g., Sonogashira or Heck) or lithiation strategies, these methods struggle at the kilogram scale due to cryogenic requirements, expensive catalysts, and heavy metal scavenging costs.

This guide details a robust, scalable Nucleophilic Aromatic Substitution (SNAr) / Nitrile Reduction route. This approach utilizes inexpensive commodity reagents (ethyl cyanoacetate) and avoids cryogenic conditions, making it the superior choice for GMP manufacturing.

Core Advantages of Selected Route:

-

Cost Efficiency: Replaces Pd catalysts with inexpensive bases (NaOEt or K2CO3).

-

Scalability: Avoids -78 °C lithiation steps; operates at 0 °C to reflux.

-

Purification: Designed to rely on crystallization rather than chromatography.

Strategic Route Selection & Retrosynthesis

The synthesis targets the installation of a two-carbon amine tail at the C4 position of the pyrimidine ring while maintaining a methoxy group at C2.

Pathway Comparison

| Feature | Route A: Pd-Catalyzed Cross-Coupling | Route B: Lithiation/Alkylation | Route C: SNAr + Decarboxylation (Recommended) |

| Key Reagents | Pd(PPh3)4, CuI, Alkyne | LDA, Ethylene oxide equivalent | Ethyl cyanoacetate, NaOEt, H2/Ni |

| Temp Range | 80 °C (Reflux) | -78 °C (Cryogenic) | 0 °C to 60 °C |

| Safety Profile | Heavy metal toxicity | Pyrophoric reagents (BuLi) | H2 pressure (manageable) |

| Cost | High (Catalyst + Scavengers) | High (Energy + Reagents) | Low |

The "Hero" Pathway

The recommended route proceeds via the displacement of a leaving group (Cl) at C4 by an active methylene compound (ethyl cyanoacetate), followed by decarboxylation and reduction.

Figure 1: Strategic synthetic pathway avoiding cryogenic lithiation and palladium catalysis.

Detailed Protocols & Critical Process Parameters (CPPs)

Step 1: C4-Alkylation via SNAr

Reaction: 4-chloro-2-methoxypyrimidine + Ethyl cyanoacetate

-

Rationale: The C4 position of the pyrimidine ring is significantly more electrophilic than C2 due to the para-like nitrogen arrangement. However, regioselectivity must be controlled if starting from 2,4-dichloropyrimidine. Here, we assume the use of commercially available 4-chloro-2-methoxypyrimidine or its synthesis via controlled methoxylation.

Protocol:

-

Charge a reactor with Ethanol (10 vol) and cool to 0–5 °C.

-

Add Sodium Ethoxide (2.2 equiv) portion-wise under N2. Note: Exothermic.

-

Add Ethyl Cyanoacetate (1.1 equiv) dropwise, maintaining temperature <10 °C. Stir for 30 min to form the enolate.

-

Add 4-chloro-2-methoxypyrimidine (1.0 equiv) as a solution in Ethanol.

-

Warm to 25 °C and stir for 4–6 hours. Monitor by HPLC (Target: <2% SM).

-

Quench by adjusting pH to ~6 with dilute acetic acid.

-

Workup: Concentrate solvent, partition between water/Ethyl Acetate. The product often exists as a tautomeric mixture (enol form); do not be alarmed by NMR complexity.

CPP - Temperature Control:

-

Risk:[1][2][3] High temperatures (>40 °C) during enolate formation can lead to self-condensation of ethyl cyanoacetate.

-

Control: Maintain <10 °C during base addition.[4]

Step 2: Hydrolysis and Decarboxylation

Reaction: Malonate adduct

-

Rationale: Acidic hydrolysis removes the ester and facilitates decarboxylation of the

-cyano acid in one pot.

Protocol:

-

Suspend the crude intermediate from Step 1 in 4M HCl (aq) (5 vol).

-

Heat to 50–60 °C. Caution: CO2 evolution.

-

Monitor gas evolution and HPLC. The reaction is complete when the ester peak disappears.

-

Neutralize carefully with NaOH or Na2CO3 to pH ~8.

-

Extract with DCM or MTBE.

-

Crystallization: The nitrile intermediate is often a solid. Recrystallize from Isopropanol/Heptane if purity is <95%.

Step 3: Catalytic Hydrogenation (The Critical Safety Step)

Reaction: Nitrile

-

Rationale: Reduction of nitriles to primary amines is prone to "dimerization" (formation of secondary amines) via an imine intermediate reacting with the product amine. Ammonia is strictly required to suppress this side reaction.

Protocol:

-

Equipment: High-pressure hydrogenation vessel (Hastelloy or Stainless Steel).

-

Catalyst: Raney Nickel (20 wt% loading, pre-washed). Alternative: Pd/C can be used but is more prone to poisoning by pyrimidine nitrogens.

-

Solvent: 7M Ammonia in Methanol (10 vol). Crucial: High NH3 concentration shifts the equilibrium away from secondary amine formation.

-

Conditions: 5–10 bar H2 pressure, 40 °C.

-

Filtration: Filter warm through Celite under inert atmosphere (Argon/N2). Safety: Raney Ni is pyrophoric when dry.

-

Isolation: Concentrate to remove NH3/MeOH. The product is often isolated as a Hydrochloride or Oxalate salt for stability.

Process Safety & Engineering Controls

Hydrogenation Hazards

Hydrogenation of pyrimidine nitriles presents specific scale-up risks.

| Hazard | Engineering Control |

| Pyrophoric Catalyst | Use water-wet Raney Ni. Charge catalyst as a slurry. Never filter to dryness in air. |

| Exotherm | H2 uptake is exothermic (~110 kJ/mol per double bond). Use jacketed reactors with active cooling loops. Limit H2 dosing rate (mass flow controller). |

| Secondary Amine Formation | Ensure Ammonia content is >3 equivalents relative to substrate. |

Impurity Fate Mapping

Understanding the origin of impurities allows for self-validating quality control.

Figure 2: Fate of impurities during hydrogenation. High NH3 pressure blocks the path to the Secondary Amine.

Analytical Controls

To ensure "Trustworthiness" in the protocol, the following analytical checkpoints are mandatory:

-

IPC (In-Process Control) Step 1: HPLC monitoring of 4-chloro-2-methoxypyrimidine consumption.

-

Limit: < 1.0% Area.

-

-

IPC Step 3 (Hydrogenation): GC or HPLC analysis for Secondary Amine impurity.

-

Method: Amine columns (e.g., C18 with high pH buffer or specialized amine-columns) are required as free amines tail significantly on standard silica.

-

Limit: Secondary amine < 0.5%.

-

-

Residual Solvents: Methanol and Ammonia must be removed. Verify by Headspace GC.

References

- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

-

Pfizer Inc. (2005). Process for the preparation of pyrimidine derivatives. US Patent 6,960,663. Link (Describes ethyl cyanoacetate displacement on chloropyrimidines).

-

Bagal, S. K., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Link (Mechanistic insight into pyrimidine regioselectivity).

-

Ma, X., et al. (2021).[5] Electrochemical reduction of acetonitrile to ethylamine. Nature Communications. Link (Alternative reduction strategies and mechanism discussion).

-

Organic Syntheses. Ethyl Cyanoacetate. Coll. Vol. 1, p.254 (1941). Link (Foundational properties of the reagent).

Sources

- 1. chem.wisc.edu [chem.wisc.edu]

- 2. CN101830904A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 5. Electrochemical reduction of acetonitrile to ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

use in the preparation of PLK4 inhibitors for cancer research

Application Note: Preparation and Validation of PLK4 Inhibitors for Cancer Research

Abstract & Strategic Rationale

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2][3][4][5] Unlike other kinases that require sustained inhibition for efficacy, PLK4 exhibits a "Goldilocks" biology: both overexpression and depletion lead to mitotic errors. However, for therapeutic application, the goal is synthetic lethality .

Recent pivotal studies (Meitinger et al., 2020; Yeow et al., 2020) have identified that PLK4 inhibition is particularly lethal in tumors harboring TRIM37 amplification (17q23 gain), common in breast cancer and neuroblastoma. In these cells, PLK4 inhibition prevents centriole duplication, while high TRIM37 levels degrade the remaining Pericentriolar Material (PCM), stripping the cell of its ability to form acentrosomal microtubule-organizing centers (MTOCs).[6] This leads to mitotic catastrophe.

This guide provides the standard operating procedures (SOPs) for preparing PLK4 inhibitors (specifically CFI-400945) and validating their efficacy through biochemical and phenotypic assays.

Mechanism of Action & Synthetic Lethality

To effectively utilize PLK4 inhibitors, researchers must understand the underlying signaling architecture. The diagram below illustrates the synthetic lethal interaction between PLK4 inhibition and TRIM37 amplification.[6]

Caption: PLK4 inhibition depletes centrioles. In TRIM37-high cells, PCM is also degraded, preventing alternative spindle formation and causing death.[6]

Compound Preparation and Handling

Compound: CFI-400945 (Fumarate or Free Base) Target: PLK4 (Ki = 0.26 nM)[4][7]

A. Stock Solution Preparation (In Vitro)

PLK4 inhibitors are hydrophobic. Proper solubilization is critical to prevent micro-precipitation which skews IC50 data.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: For 5 mg of CFI-400945 (MW: ~534.6 g/mol ), add 935 µL of DMSO.

-

-

Dissolution: Vortex for 1 minute. If particulate remains, sonicate in a water bath at RT for 5 minutes.

-

Storage: Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

B. In Vivo Formulation (Mouse Xenograft)

For oral gavage (PO) in mice (e.g., 7.5 mg/kg daily):

-

Vehicle: 5% PEG300 + 5% Tween 80 + 90% Water.

-

Protocol:

-

Dissolve compound in PEG300 first (vortex/sonicate).

-

Add Tween 80 and vortex.

-

Slowly add water while vortexing to form a stable suspension/solution.

-

Note: Prepare fresh daily. Do not store formulated compound.

-

Protocol 1: Biochemical Validation (ADP-Glo Kinase Assay)

Before treating cells, validate the inhibitor's potency against recombinant PLK4. We utilize the ADP-Glo™ Kinase Assay (Promega) because it is less sensitive to compound interference than fluorescence-based assays.

Critical Insight: PLK4 autophosphorylates at Ser305, which triggers its own degradation (β-TrCP pathway). In a cell-free system, this autophosphorylation is the primary readout.

Reagents:

-

Enzyme: Recombinant Human PLK4 (GST-tagged), 5-10 ng/well.

-

Substrate: Myelin Basic Protein (MBP) or PLK4 autophosphorylation (no substrate needed if measuring auto-activity).

-

ATP: Ultra-pure ATP (Promega).[8]

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Workflow:

-

Compound Dilution:

-

Prepare 3x serial dilutions of CFI-400945 in DMSO.

-

Dilute into Assay Buffer to 4X working concentration (Final DMSO < 1%).

-

-

Kinase Reaction (384-well plate, white):

-

Add 2 µL Inhibitor (4X).

-

Add 2 µL PLK4 Enzyme (4X). Incubate 10 min at RT (allows inhibitor binding).

-

Add 4 µL ATP/Substrate Mix (2X). (Final ATP: 10 µM).

-

Incubate: 60 minutes at Room Temperature.

-

-

ADP-Glo Reaction:

-

Add 8 µL ADP-Glo Reagent (stops kinase, depletes unconsumed ATP).

-

Incubate: 40 minutes at RT.

-

-

Detection:

-

Add 16 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Incubate: 30 minutes at RT.

-

-

Readout: Measure Luminescence (Integration: 0.5s).

Data Analysis: Plot RLU vs. Log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit. Expected IC50 for CFI-400945: ~2-5 nM .

Protocol 2: Phenotypic Cellular Assay (Centriole Counting)

The "Gold Standard" for PLK4 inhibition is the progressive depletion of centrioles .

Experimental Design:

-

Cell Lines: MDA-MB-468 (TRIM37 amplified) vs. MCF-7 (Control).

-

Treatment Duration: 48 hours (Required to clear existing centrioles through cell division).

-

Dose Range: 10 nM – 500 nM.

Immunofluorescence (IF) Protocol:

Crucial Step - Fixation: Do NOT use Paraformaldehyde (PFA). PFA cross-linking often obscures the antigenicity of Centrin/Gamma-tubulin. Use Methanol.

-

Seeding: Seed cells on #1.5 glass coverslips (50-60% confluence).

-

Treatment: Treat with CFI-400945 for 48h.

-

Fixation:

-

Aspirate media.

-

Immerse coverslips in 100% Methanol at -20°C for 10 minutes.

-

Wash 3x with PBS.

-

-

Blocking: 3% BSA + 0.1% Triton X-100 in PBS for 30 min.

-

Primary Antibody (Overnight, 4°C):

-

Marker 1 (Centriole): Mouse anti-Centrin-2 (1:500).

-

Marker 2 (PCM): Rabbit anti-Gamma-Tubulin (1:1000).

-

-

Secondary Antibody (1h, RT):

-

Alexa Fluor 488 (Mouse) + Alexa Fluor 594 (Rabbit).

-

Add DAPI (1 µg/mL) for nuclei.

-

-

Mounting: ProLong Gold Antifade.

Analysis & Quantification:

-

Microscopy: 60x or 100x Oil Immersion is mandatory.

-

Counting Rules:

-

Normal: 2 or 4 Centrin dots (G1/S vs G2/M).

-

Depleted: 0 or 1 Centrin dot.[5]

-

Amplified: >4 Centrin dots (clusters).

-

Expected Result: At effective doses (>100 nM), >80% of cells should show 0-1 centrioles .

Data Interpretation: The "Biphasic" Trap

Researchers often encounter confusing data where low doses of PLK4 inhibitors cause more centrosomes, while high doses cause fewer.

| Dose | Phenotype | Mechanism |

| 0 nM (Control) | 2-4 Centrioles | Normal duplication cycle. |

| Low (10-30 nM) | Amplification (>4) | Paradoxical Effect: Partial inhibition prevents PLK4 autophosphorylation (which normally signals its degradation). PLK4 protein levels accumulate, driving over-duplication. |

| High (>100 nM) | Depletion (0-1) | Therapeutic Effect: Kinase activity is fully blocked. Centrioles cannot duplicate. Dilution occurs with cell division. |

Application Note: When screening, ensure your dose curve covers at least 3 logs (e.g., 1 nM to 1000 nM) to capture this transition.

References

-

Mason, J. M., et al. (2014).[4] Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent.[4][9][7][10][11][12][13] Cancer Cell, 26(2), 163-176.[4] Link

-

Meitinger, F., et al. (2020).[14] TRIM37 controls cancer-specific vulnerability to PLK4 inhibition.[15] Nature, 585(7825), 440-446. Link

-

Yeow, Z. Y., et al. (2020). Targeting TRIM37-driven centrosome dysfunction in 17q23-amplified breast cancer. Nature, 585(7825), 447-452. Link

-

Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

-

Wong, Y. L., et al. (2015). Reversible centriole depletion with an inhibitor of Polo-like kinase 4.[10][15] Science, 348(6239), 1155-1160. Link

Sources

- 1. promega.com [promega.com]

- 2. ashpublications.org [ashpublications.org]

- 3. PLK4 Kinase Enzyme System [promega.jp]

- 4. apexbt.com [apexbt.com]

- 5. biorxiv.org [biorxiv.org]

- 6. A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma | bioRxiv [biorxiv.org]

- 7. selleck.co.jp [selleck.co.jp]

- 8. carnabio.com [carnabio.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | Canadian Cancer Trials Group [ctg.queensu.ca]

- 13. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving yield and purity of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine synthesis

Welcome to the technical support center for the synthesis of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic amine. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering troubleshooting solutions for common challenges encountered in the laboratory.

The synthesis of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide focuses on a robust and scalable two-step synthetic sequence:

-

Cyanomethylation: Nucleophilic substitution on 4-chloro-2-methoxypyrimidine to introduce the two-carbon side chain.

-

Nitrile Reduction: Conversion of the intermediate nitrile to the target primary amine.

Each stage presents unique challenges and optimization opportunities, which we will address in detail.

Part 1: Synthesis of 2-(2-methoxypyrimidin-4-yl)acetonitrile (Intermediate 1)

The initial step involves the formation of a new carbon-carbon bond at the C4 position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, making 4-chloro-2-methoxypyrimidine an ideal starting material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic approach for introducing the cyanomethyl group?

A1: The most direct and reliable method is the nucleophilic substitution of the chlorine atom in 4-chloro-2-methoxypyrimidine with the anion of acetonitrile. This anion is generated in situ using a strong, non-nucleophilic base.

Q2: Which base is most effective for deprotonating acetonitrile?

A2: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates acetonitrile to form the sodium salt of the acetonitrile anion. Other strong bases like lithium diisopropylamide (LDA) can also be used, but NaH is often preferred for its ease of handling (as a dispersion in mineral oil) and cost-effectiveness.

Q3: What are the critical reaction parameters to control?

A3: Temperature and moisture are the two most critical parameters. The reaction should be initiated at a low temperature (0 °C) to control the exothermic reaction of the base with acetonitrile and the solvent. The reaction mixture can then be allowed to warm to room temperature. Strict anhydrous conditions are essential to prevent quenching of the acetonitrile anion and hydrolysis of the starting material and product.

Q4: How can I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like hexane/ethyl acetate. The product, 2-(2-methoxypyrimidin-4-yl)acetonitrile, will be more polar than the starting material, 4-chloro-2-methoxypyrimidine, and thus will have a lower Rf value. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Troubleshooting Guide: Cyanomethylation

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or no conversion of 4-chloro-2-methoxypyrimidine | 1. Inactive base (NaH exposed to air/moisture).2. Insufficient deprotonation of acetonitrile.3. Reaction temperature too low. | 1. Use a fresh bottle of NaH dispersion. Wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation.2. Ensure at least one full equivalent of base is used. Consider adding a slight excess (1.1 eq).3. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight. |

| Formation of a dark, tarry reaction mixture | 1. Reaction temperature too high, leading to polymerization of acetonitrile or degradation of the pyrimidine ring.2. Presence of oxygen. | 1. Maintain strict temperature control, especially during the addition of reagents.2. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |

| Product hydrolysis during work-up (nitrile to amide/acid) | 1. Prolonged exposure to strongly acidic or basic aqueous conditions. | 1. Perform the aqueous quench and extraction steps efficiently. Neutralize the reaction mixture carefully and avoid letting it sit in strong acid or base for extended periods. |

Detailed Experimental Protocol: Cyanomethylation

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexanes (3x) to remove the oil.

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask.

-

Acetonitrile Addition: Cool the suspension to 0 °C in an ice bath. Add anhydrous acetonitrile (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 4-chloro-2-methoxypyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours, monitoring by TLC.

-

Quench: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (2x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2-methoxypyrimidin-4-yl)acetonitrile as a pure solid.[1]

Workflow for Cyanomethylation

Caption: Workflow for the synthesis of Intermediate 1.

Part 2: Reduction of 2-(2-methoxypyrimidin-4-yl)acetonitrile to the Target Amine

The final step is the reduction of the nitrile functional group to a primary amine. This is a critical transformation, and the choice of reducing agent can significantly impact the yield, purity, and scalability of the synthesis. We will discuss the two most common and effective methods: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between LAH reduction and catalytic hydrogenation for this step?

A1: LAH is a powerful, unselective reducing agent that provides rapid and often complete conversion. However, it is highly reactive with water and protic solvents, requiring strict anhydrous conditions and a careful, often hazardous, work-up procedure. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) is a milder, cleaner alternative that often results in a simpler work-up. However, it can be slower and is susceptible to catalyst poisoning.

Q2: Can the pyrimidine ring be reduced under these conditions?

A2: Yes, this is a potential side reaction. The pyrimidine ring is electron-deficient and can be susceptible to reduction, especially under harsh hydrogenation conditions (high pressure, high temperature) or with excess LAH. Careful control of stoichiometry and reaction conditions is crucial to maintain the integrity of the heterocycle.[2]

Q3: My catalytic hydrogenation is very slow or has stalled. What could be the cause?

A3: Catalyst poisoning is a common issue. Trace impurities from the previous step, such as sulfur-containing compounds or residual solvents, can deactivate the catalyst. Additionally, the catalyst itself may be of low activity.

Troubleshooting Guide: Nitrile Reduction

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete reduction (lingering nitrile or imine intermediate) | 1. (LAH) Insufficient LAH.2. (Hydrogenation) Inactive catalyst, insufficient hydrogen pressure, or short reaction time. | 1. Use a slight excess of LAH (e.g., 1.5-2.0 eq). Monitor by TLC or GC-MS to confirm completion.2. Use a fresh, high-activity catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or pressure if necessary. |

| Formation of secondary amine by-product | The initially formed primary amine reacts with the intermediate imine. This is more common in catalytic hydrogenation. | 1. (Hydrogenation) Add an additive like ammonia to the reaction mixture. This competes for reaction with the imine intermediate, suppressing secondary amine formation.2. (LAH) This is less common with LAH but can occur. Ensure rapid and efficient reduction. |

| Reduction of the pyrimidine ring | Reaction conditions are too harsh (high temperature/pressure for hydrogenation, prolonged reaction with excess LAH). | 1. (Hydrogenation) Use milder conditions (lower pressure, room temperature). Screen different catalysts (e.g., Raney Nickel is often effective for nitrile reduction without affecting many aromatic systems).2. (LAH) Use the minimum necessary amount of LAH and maintain a low reaction temperature. |

| Difficult/Hazardous LAH work-up | Unreacted LAH reacts violently with water. The formation of aluminum salts can lead to gelatinous precipitates that are difficult to filter. | Follow a well-established quenching procedure (e.g., the Fieser work-up: sequential addition of water, then 15% NaOH solution, then more water) to produce a granular, easily filterable aluminum salt precipitate. Perform the quench at 0 °C with extreme caution. |

Detailed Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LAH) Reduction

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 2-(2-methoxypyrimidin-4-yl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

LAH Addition: Cool the solution to 0 °C. Cautiously add LAH (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition, warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LAH in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

-

Purification: The product can be purified by distillation under high vacuum or by flash chromatography on silica gel (using a dichloromethane/methanol/ammonia solvent system).

Protocol B: Catalytic Hydrogenation

-

Preparation: In a hydrogenation vessel (e.g., a Parr shaker), combine 2-(2-methoxypyrimidin-4-yl)acetonitrile (1.0 eq), a suitable solvent (e.g., methanol saturated with ammonia), and a catalyst such as Raney Nickel (approx. 10% w/w) or 10% Pd/C.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (e.g., 50-100 psi).

-

Reaction: Shake or stir the mixture at room temperature for 12-24 hours. Monitor the reaction by observing hydrogen uptake and/or by TLC/GC-MS analysis of aliquots.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification: Purify as described in Protocol A.

Comparison of Reduction Methods

| Parameter | LAH Reduction | Catalytic Hydrogenation |

| Yield | Generally high (80-95%) | Variable (60-90%), depends on catalyst activity |

| Purity | Good, but work-up can introduce inorganic salts | Generally very clean, simple work-up |

| Safety | High risk: pyrophoric reagent, violent quench, H₂ gas evolution | Moderate risk: flammable solvent and H₂ gas, pyrophoric catalyst (Raney Ni) |

| Scalability | Challenging due to exothermic nature and difficult work-up | Excellent, preferred method for large-scale synthesis |

| Key Advantage | Fast and highly effective for a broad range of nitriles | Cleaner reaction, simpler work-up, greener process |

| Key Disadvantage | Hazardous conditions and difficult work-up | Susceptible to catalyst poisoning, potentially slower |

Workflow Comparison for Nitrile Reduction

Caption: Comparative workflows for nitrile reduction.

References

-

Reeves, J. T., et al. (2015). A general, practical, and transition-metal-free method for the transnitrilation of aryl and heteroaryl halides. Journal of the American Chemical Society, 137(29), 9481-9488. [Link]

-

Karimi, B., & Enders, D. (2006). New N-heterocyclic carbene palladium complex/ionic liquid matrix immobilized on silica: application as recoverable catalyst for the Heck reaction. Organic letters, 8(6), 1237-1240. [Link]

-

Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-